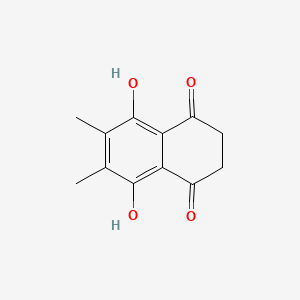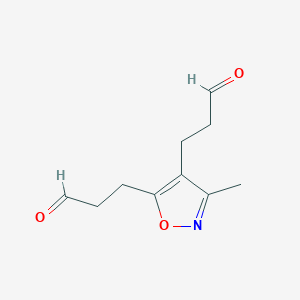
3,3'-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazoles are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical entities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) and aldehydes in ionic liquids, which allows for the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of oxazole derivatives, including 3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal, often employs continuous flow processes to ensure safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid cyclodehydration and oxidation of β-hydroxy amides to oxazoles .
Chemical Reactions Analysis
Types of Reactions
3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents, electron-donating groups.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole compounds.
Scientific Research Applications
3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as tyrosine kinases, by binding to their active sites and preventing their activity . Additionally, it may interfere with the synthesis of bacterial cell walls, leading to cell autolysis .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Contains a benzene ring fused to an oxazole ring and exhibits similar biological activities.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen and has similar chemical properties.
Uniqueness
3,3’-(3-Methyl-1,2-oxazole-4,5-diyl)dipropanal is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
89991-38-8 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-[3-methyl-5-(3-oxopropyl)-1,2-oxazol-4-yl]propanal |
InChI |
InChI=1S/C10H13NO3/c1-8-9(4-2-6-12)10(14-11-8)5-3-7-13/h6-7H,2-5H2,1H3 |
InChI Key |
ACNCQKZICGUNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1CCC=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
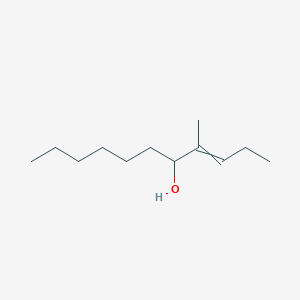
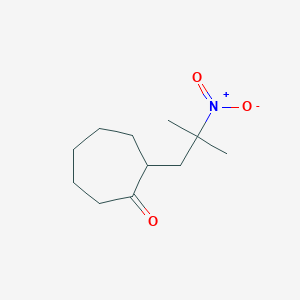

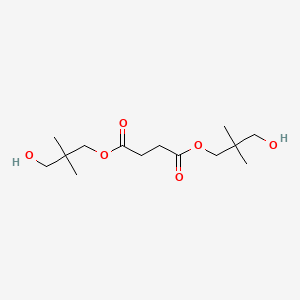
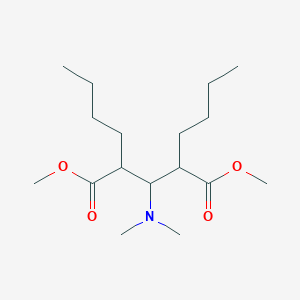
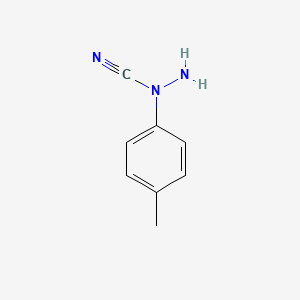
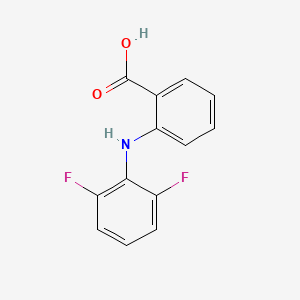
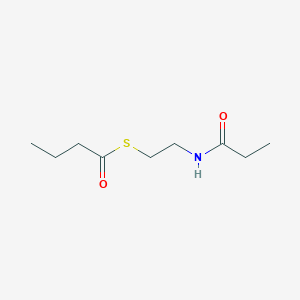
![8-Chloro-8-methyl-1,2-diazabicyclo[5.2.0]nona-2,4-dien-9-one](/img/structure/B14386785.png)
![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
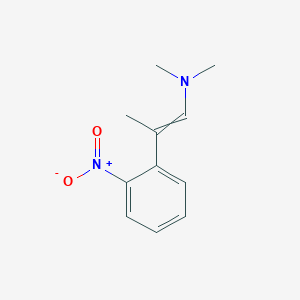
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
